N-Benzyl-4-ethoxybenzenecarboximidamide
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Overview
Description
N-Benzyl-4-ethoxybenzenecarboximidamide: is an organic compound with the molecular formula C16H18N2O and a molecular weight of 254.33 g/mol . This compound is characterized by the presence of a benzyl group attached to a 4-ethoxybenzenecarboximidamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-4-ethoxybenzenecarboximidamide typically involves the reaction of 4-ethoxybenzenecarboximidamide with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-4-ethoxybenzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Benzyl alcohols, carboxylic acids.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-4-ethoxybenzenecarboximidamide is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: Research on its potential therapeutic effects and drug development.
Industry: Employed in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of N-Benzyl-4-ethoxybenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-4-methoxybenzenecarboximidamide
- N-Benzyl-4-hydroxybenzenecarboximidamide
- N-Benzyl-4-chlorobenzenecarboximidamide
Uniqueness
N-Benzyl-4-ethoxybenzenecarboximidamide is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
Molecular Formula |
C16H18N2O |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
N'-benzyl-4-ethoxybenzenecarboximidamide |
InChI |
InChI=1S/C16H18N2O/c1-2-19-15-10-8-14(9-11-15)16(17)18-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H2,17,18) |
InChI Key |
ZMGVYYVPLMPUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NCC2=CC=CC=C2)N |
Origin of Product |
United States |
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